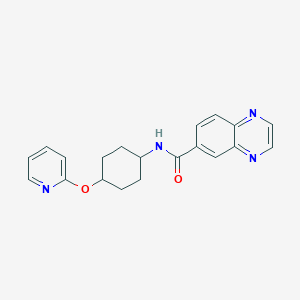

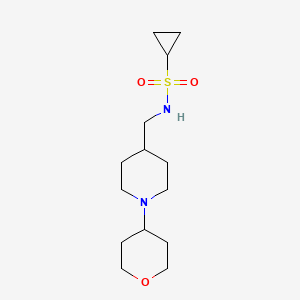

![molecular formula C15H19N5O4S B2401701 3-(3-(4-(methylsulfonyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one CAS No. 1207009-71-9](/img/structure/B2401701.png)

3-(3-(4-(methylsulfonyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(3-(4-(methylsulfonyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one” is a chemical with the molecular formula C16H21N5O4S. It has an average mass of 379.434 Da and a monoisotopic mass of 379.131439 Da .

Molecular Structure Analysis

The compound has a complex structure with several functional groups. It includes a piperazine ring which is a common feature in many pharmaceuticals .Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 614.6±65.0 °C at 760 mmHg, and a flash point of 325.5±34.3 °C. It has 9 H bond acceptors, 0 H bond donors, and 5 freely rotating bonds. Its polar surface area is 111 Å2 .科学的研究の応用

- Toxicity studies against mouse macrophage cell lines indicated the suitability of the most active compound for further drug development .

Anti-Tubercular Activity

PI3K Inhibition for Cancer Treatment

Novel Heterocyclic Compounds

作用機序

Target of Action

The primary target of this compound is tubulin , a globular protein that is the main constituent of the microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .

Mode of Action

The compound interacts with tubulin by binding to the colchicine binding site . This interaction inhibits the polymerization of tubulin, preventing the formation of microtubules . As a result, the normal function of the cell is disrupted, leading to cell cycle arrest at the sub-G1 and G2/M phase .

Biochemical Pathways

The inhibition of tubulin polymerization affects several biochemical pathways. Most notably, it disrupts the formation of the mitotic spindle, which is essential for cell division . This leads to cell cycle arrest and can induce apoptosis, or programmed cell death . The compound’s ability to induce apoptosis has been observed in BT-474 cells .

Pharmacokinetics

In silico studies suggest that sulfonyl piperazine-integrated triazole conjugates, which include this compound, possessdrug-like properties

Result of Action

The compound’s action results in significant molecular and cellular effects. It has been shown to have cytotoxic activity against various cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells . Among these, the compound displayed the highest cytotoxicity towards the BT-474 cancer cell line . The compound also inhibits colony formation in BT-474 cells in a concentration-dependent manner .

特性

IUPAC Name |

3-[3-(4-methylsulfonylpiperazin-1-yl)-3-oxopropyl]-1,2,3-benzotriazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O4S/c1-25(23,24)19-10-8-18(9-11-19)14(21)6-7-20-15(22)12-4-2-3-5-13(12)16-17-20/h2-5H,6-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVOYQHLEMJSQPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)CCN2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

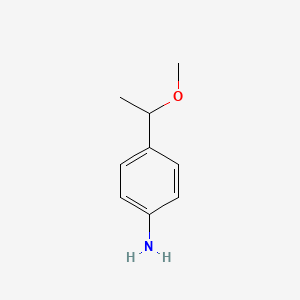

![N-(2-fluorophenyl)-4-[methyl(2-oxolanylmethyl)sulfamoyl]benzamide](/img/structure/B2401621.png)

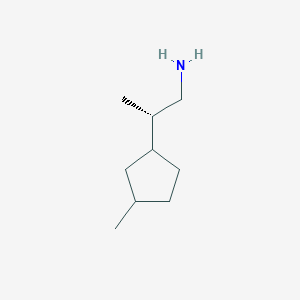

![6-Methyl-3H-pyrazolo[3,4-d]triazin-4-one](/img/structure/B2401622.png)

![5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane](/img/structure/B2401624.png)

![3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2401628.png)

![2-{2-Chloro[(2,5-dichlorophenyl)sulfonyl]anilino}acetic acid](/img/structure/B2401629.png)

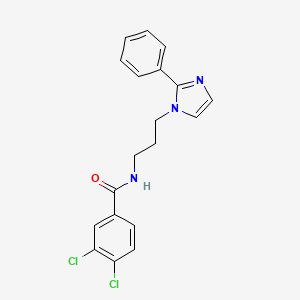

![5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide](/img/structure/B2401631.png)

![3-(4-chlorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2401632.png)

![4-(4-Fluorophenoxy)-2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2401638.png)